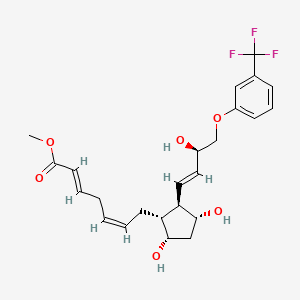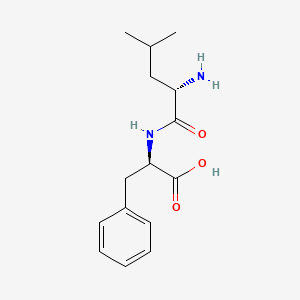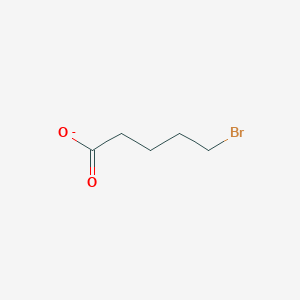
2-(4-Clorobencilideno)hidrazina-1-carbothioamida
Descripción general
Descripción
2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide is a chemical compound with the molecular formula C8H8ClN3S and a molecular weight of 213.69 . It is an amino acid derivative that can be used as a potential antitubercular drug .
Synthesis Analysis
The synthesis of 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide involves the reaction of 4-Chlorobenzaldehyde and thiosemicarbazide .Molecular Structure Analysis
The molecular structure of 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide consists of a benzene ring substituted with a chlorine atom and a hydrazine-1-carbothioamide group .Physical And Chemical Properties Analysis
The compound has a melting point of 209°C and a predicted boiling point of 343.4±44.0°C. The predicted density is 1.36±0.1 g/cm3, and the predicted pKa is 11.22±0.70 .Aplicaciones Científicas De Investigación
Agente Antitubercular
“2-(4-Clorobencilideno)hidrazina-1-carbothioamida” is a derivative de aminoácido que puede utilizarse como un posible agente antitubercular . Combate las bacterias de la tuberculosis, lo que podría convertirlo en un activo valioso en el desarrollo de nuevos tratamientos para esta enfermedad .
Inhibidor de la Ureasa
Este compuesto ha sido investigado por su acción inhibitoria contra la ureasa . Las bacterias ureolíticas, que están implicadas en diversas afecciones que ponen en peligro la vida, como el cáncer gástrico y duodenal, han desarrollado resistencia a los tratamientos existentes, lo que hace necesaria la creación de nuevas terapias . “this compound” podría servir potencialmente como una nueva línea de terapia con actividad anti-ureasa .
Síntesis de Nuevas Estructuras
El compuesto se ha utilizado en la síntesis de nuevas estructuras, en particular derivados de piridina carboxamida y carbothioamida . Estos derivados se han sintetizado mediante reacción de condensación e investigado por su acción inhibitoria contra la ureasa .
Estudios Espectroscópicos
“this compound” se ha utilizado en estudios espectroscópicos . Por ejemplo, en los espectros IR, aparecen dos picos débiles debido a la amina secundaria (NH2), el grupo NHCS aparece con intensidad débil, y el pico medio aparece (C=N) .
Estudios de Acoplamiento Molecular
El compuesto se ha utilizado en estudios de acoplamiento molecular para demostrar el modo de unión de la piridina carbothioamida activa con la enzima ureasa . Esto ayuda a comprender su modo de interacción y podría ser útil en el diseño de nuevos fármacos .
Estudios Cinéticos
“this compound” se ha utilizado en estudios cinéticos . Estos estudios se realizaron para los inhibidores más potentes para demostrar el modo de unión de la piridina carbothioamida activa con la enzima ureasa .
Mecanismo De Acción
Target of Action
The primary target of 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide is believed to be the VEGFR-2 tyrosine kinase . This enzyme plays a crucial role in tumor angiogenesis and metastasis . The compound is also known as an amino acid derivative that can be used as a potential antitubercular drug .
Mode of Action
2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide interacts with its target by binding to the active pocket of VEGFR-2 tyrosine kinase . This interaction inhibits the signaling pathway of VEGFR-2, which is essential for tumor angiogenesis and metastasis .
Biochemical Pathways
The compound affects the PI3K/Akt/mTOR signaling pathway . By inhibiting this pathway, it disrupts tumor survival, leading to apoptosis and cell cycle arrest in cancer cells .
Pharmacokinetics
It’s noted that the compound has good pharmacokinetic characteristics , which suggests that it may have favorable absorption, distribution, metabolism, and excretion profiles that contribute to its bioavailability.
Result of Action
The compound exhibits significant anticancer effects. It induces apoptosis and causes cell cycle arrest in cancer cells . Additionally, it has been shown to have antimicrobial activities against S. aureus and E. coli, and antifungal effect against C. albicans .
Análisis Bioquímico
Biochemical Properties
2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been identified as a potential antitubercular agent, interacting with enzymes involved in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall . The compound inhibits the activity of these enzymes, leading to the disruption of cell wall synthesis and ultimately the death of the mycobacteria . Additionally, 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide has shown interactions with various proteins involved in cellular signaling pathways, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been shown to induce apoptosis in cancer cells by activating the intrinsic and extrinsic apoptotic pathways . This is achieved through the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death . Furthermore, 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide has been found to inhibit cell proliferation and induce cell cycle arrest at the G2/M phase, thereby preventing the growth and spread of cancer cells .
Molecular Mechanism
At the molecular level, 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide exerts its effects through various binding interactions with biomolecules. It binds to the active sites of enzymes involved in mycolic acid biosynthesis, inhibiting their activity and disrupting the cell wall synthesis of mycobacteria . Additionally, the compound acts as a tyrosine kinase inhibitor, targeting the vascular endothelial growth factor receptor-2 (VEGFR-2) and blocking its signaling pathway . This inhibition leads to the suppression of angiogenesis and tumor growth . The compound also modulates gene expression by binding to specific transcription factors, thereby regulating the expression of genes involved in apoptosis and cell cycle progression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its efficacy in inhibiting mycobacterial growth and inducing apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit mycobacterial growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into active and inactive metabolites . These metabolites are then excreted through the renal and biliary systems . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate metabolic pathways involved in energy production and cellular homeostasis .
Transport and Distribution
The transport and distribution of 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide within cells and tissues are mediated by various transporters and binding proteins . The compound is actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Once inside the cells, the compound binds to intracellular proteins, influencing its localization and activity . The distribution of the compound within tissues is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake .
Subcellular Localization
The subcellular localization of 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, it has been observed to accumulate in the mitochondria, where it exerts its pro-apoptotic effects by disrupting mitochondrial membrane potential and inducing the release of cytochrome c . The compound’s localization is influenced by specific targeting signals and post-translational modifications that direct it to specific cellular compartments .
Propiedades
IUPAC Name |
[(E)-(4-chlorophenyl)methylideneamino]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3S/c9-7-3-1-6(2-4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABQYDLGFZXBIK-VZUCSPMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=S)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=S)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5706-80-9 | |
| Record name | NSC8277 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


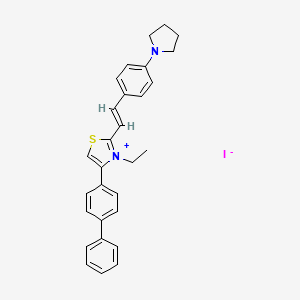
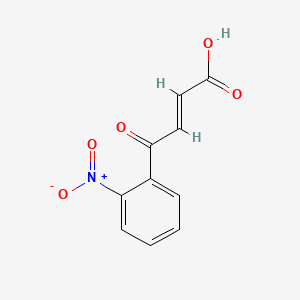

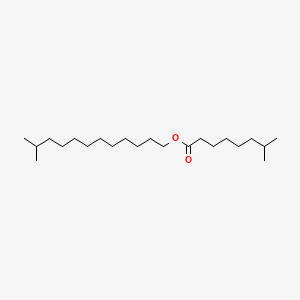
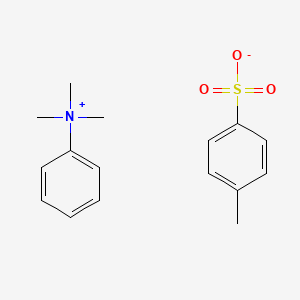

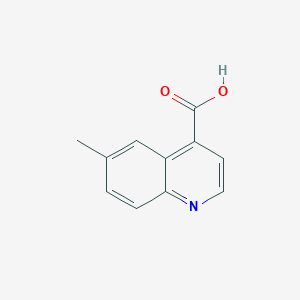
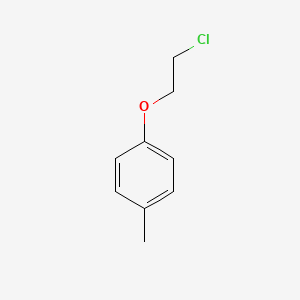
![3-Phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B1623528.png)
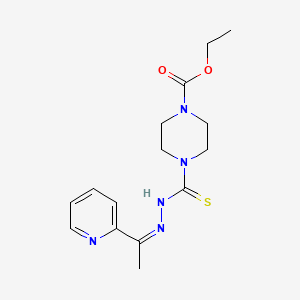
![1-[(4E)-6-bromo-4-hydroxyimino-2,3-dihydroquinolin-1-yl]-2-methylpropan-1-one](/img/structure/B1623530.png)
